4-Hydroxy-6,7-dichloroquinoline

Overview

Description

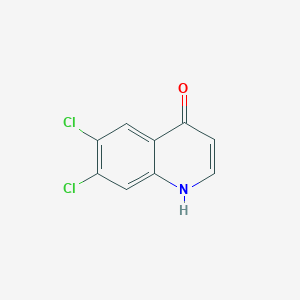

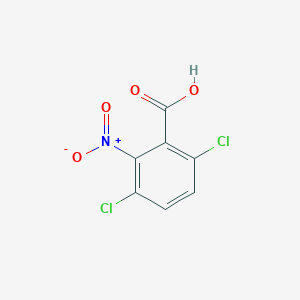

4-Hydroxy-6,7-dichloroquinoline is a derivative of quinoline, which is a heterocyclic compound with a bicyclic structure. It is used as a chemical intermediate in the synthesis of various drugs, including antimalarial drugs such as amodiaquine, chloroquine, and hydroxychloroquine .

Synthesis Analysis

The synthesis of 4-Hydroxy-6,7-dichloroquinoline involves several steps. The process starts with 4,7-dichloroquinoline, which is first reported in a patent filed by IG Farben in 1937 . The hydroxy group in the 4-position is converted into the second chloro group using phosphoryl chloride . An alternative method of constructing the pyridine ring from 3-chloroaniline has also been reported .Molecular Structure Analysis

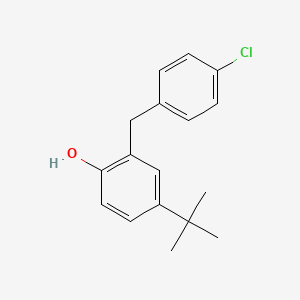

The molecular formula of 4-Hydroxy-6,7-dichloroquinoline is C9H5Cl2NO, and its molecular weight is 214.05 . It is a two-ring heterocyclic compound .Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Hydroxy-6,7-dichloroquinoline, focusing on six unique applications:

Antimalarial Agent

4-Hydroxy-6,7-dichloroquinoline has shown significant potential as an antimalarial agent. It inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, with notable efficacy. Studies have demonstrated its ability to inhibit both chloroquine-sensitive and chloroquine-resistant strains of the parasite .

Antiviral Properties

This compound has been investigated for its antiviral properties, particularly against dengue virus serotype 2 (DENV-2). Research indicates that it can significantly inhibit viral replication, making it a promising candidate for antiviral drug development .

Insecticidal Applications

4-Hydroxy-6,7-dichloroquinoline exhibits strong insecticidal properties, particularly against mosquito larvae and pupae. It has been tested against vectors of malaria and dengue, such as Anopheles stephensi and Aedes aegypti, showing high larvicidal and pupicidal activity .

Chemical Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various aminoquinoline antimalarial drugs, including amodiaquine, chloroquine, and hydroxychloroquine. Its role in the synthesis process is vital for producing these widely used antimalarial medications .

Antibacterial Activity

Research has also explored the antibacterial potential of 4-Hydroxy-6,7-dichloroquinoline. It has shown activity against several bacterial strains, making it a candidate for developing new antibacterial agents .

Antitumor Applications

Preliminary studies suggest that 4-Hydroxy-6,7-dichloroquinoline may have antitumor properties. It has been tested in various cancer cell lines, showing potential to inhibit cell proliferation and induce apoptosis, which could be valuable in cancer therapy .

Mechanism of Action

Target of Action

4-Hydroxy-6,7-dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs . The primary targets of these drugs are the parasitic organisms that cause malaria .

Mode of Action

The gould–jacobs reaction, which is used for the preparation of quinolines and 4‐hydroxyquinoline derivatives, begins with a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product . A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline .

Biochemical Pathways

The synthesis of this compound involves a series of reactions, including condensation/substitution, cyclization, hydrolysis, and decarboxylation .

Result of Action

It is known that this compound is used as a chemical intermediate to aminoquinoline antimalarial drugs , which suggests that it may contribute to the antimalarial effects of these drugs.

Safety and Hazards

The safety data sheet for 4-Hydroxy-6,7-dichloroquinoline indicates that it can cause skin irritation and serious eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used when handling this chemical .

Future Directions

The availability of 4,7-dichloroquinoline allowed alternative structural analogs of the 4-aminoquinoline type to be investigated, leading to the discovery of hydroxychloroquine in 1949 . There is ongoing research into the synthesis of new 7-chloroquinoline derivatives and their potential applications in treating diseases such as malaria .

properties

IUPAC Name |

6,7-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBDGJOVXZXMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C2C1=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589114 | |

| Record name | 6,7-Dichloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6,7-dichloroquinoline | |

CAS RN |

203626-51-1 | |

| Record name | 6,7-Dichloro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6,7-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)

![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B3049286.png)

![Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate](/img/structure/B3049288.png)

![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride](/img/structure/B3049289.png)

![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)

![1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B3049303.png)